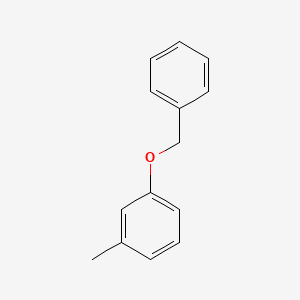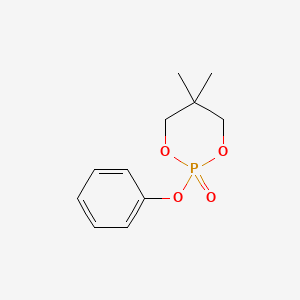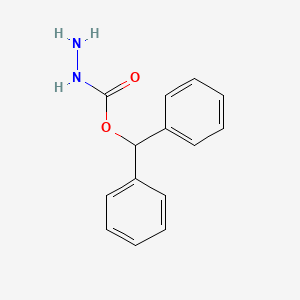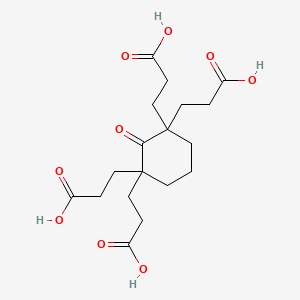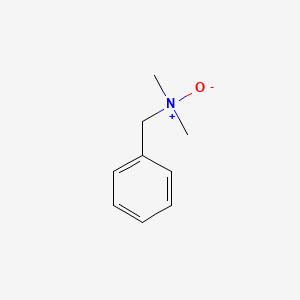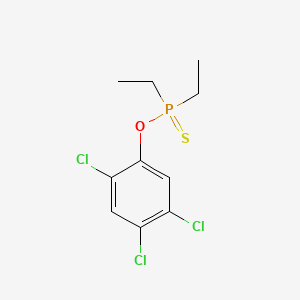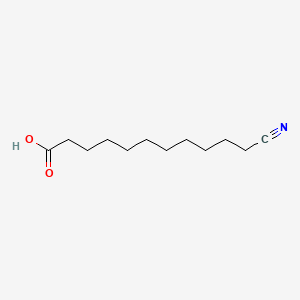
N-Formyltryptophan
Übersicht
Beschreibung
N-Formyltryptophan is a chemical compound with the molecular formula C12H12N2O3 . It has an average mass of 232.235 Da and a monoisotopic mass of 232.084793 Da . It is used in laboratory chemicals .
Synthesis Analysis
The metabolism of L-tryptophan to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1) plays a critical role in tumor-mediated immune suppression . A series of tryptophan analogues have been designed, synthesized, and biologically evaluated, which have the potential to intercept putative intermediates in the metabolism of 1 by IDO1 .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Oxidative Post-Translational Modification in Cardiac Mitochondrial Proteins
N-Formylkynurenine, a product of dioxidation of tryptophan residues, is significant in the human heart mitochondrial proteome. It is associated with complex I and V subunits and enzymes in redox metabolism. This modification indicates "hot spots" for oxidation in proteins near sources of reactive oxygen species in mitochondria (Taylor et al., 2003).
Importance in Tryptophan Metabolic Pathway
Conversion to N-formylkynurenine is the initial step in the tryptophan metabolic pathway, catalyzed by enzyme isoforms IDO1, IDO2, and TDO. This pathway is vital in various pathological conditions, including tumor resistance, and has therapeutic potential (Dolšak et al., 2020).
Role in Tryptophan Metabolism in Human Pluripotent Stem Cells
Tryptophan, through its metabolites including N-formylkynurenine, is essential for the survival and proliferation of human pluripotent stem cells (hPSCs). It is indispensable for maintaining pluripotency and self-renewal in hPSCs (Someya et al., 2021).
Involvement in Protein Oxidation in Plant Mitochondria
N-Formylkynurenine formation via tryptophan dioxygenation was observed in proteins from rice leaf and potato tuber mitochondria. This indicates selective oxidation of tryptophan in redox-active proteins and enzyme complexes (Møller & Kristensen, 2006).
Detection in Kynurenine Modifications in Proteins
A novel monoclonal antibody was developed to detect kynurenine modifications in proteins, including N-formylkynurenine. This is relevant for understanding age-related changes in lens proteins and diseases where tryptophan oxidation is enhanced (Staniszewska & Nagaraj, 2007).
Inhibitors Targeting Tryptophan Metabolism
Research on inhibitors of enzymes like IDO and TDO, which catalyze the conversion of tryptophan to N-formylkynurenine, is significant for cancer treatment, indicating the pathway's importance in immunotherapy (Abdel-Magid, 2014).
Role in Gastrointestinal Function
Tryptophan metabolites, including N-formylkynurenine, are implicated in the gastrointestinal function and pathogenesis of disorders like irritable bowel syndrome, highlighting their significance in gut physiology (Keszthelyi et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-formamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMLJPSSOJRHX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27520-72-5 | |
| Record name | N-Formyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027520725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




